HCV-IN-7 hydrochloride is derived from a series of chemical modifications aimed at enhancing the activity of earlier NS5A inhibitors. It falls under the category of antiviral agents specifically designed for the treatment of hepatitis C virus infections. The compound is classified as a pan-genotypic inhibitor, meaning it is effective against various strains of the hepatitis C virus, including genotypes 1 through 6, with IC50 values ranging from 3 to 47 picomolar .
The synthesis of HCV-IN-7 hydrochloride involves several intricate steps that utilize modern organic synthesis techniques. One notable method includes ring-closing metathesis, which employs a ruthenium catalyst to facilitate the formation of cyclic structures. The process generally follows these stages:
The molecular formula for HCV-IN-7 hydrochloride is , with a molecular weight of approximately 841.85 g/mol. The compound's structure features a central tricyclic core that is essential for its interaction with the NS5A protein, allowing it to effectively inhibit viral replication.
The structural data can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 841.85 g/mol |
CAS Number | 1449756-87-9 |
HCV-IN-7 hydrochloride undergoes several chemical reactions during its synthesis and in its interaction with biological targets:
These reactions are carefully controlled to maximize yield and purity while minimizing side products .
HCV-IN-7 hydrochloride exerts its antiviral effects by binding to the NS5A protein of the hepatitis C virus. This binding disrupts the function of NS5A, which is crucial for viral RNA replication and assembly. The mechanism can be summarized as follows:
HCV-IN-7 hydrochloride displays several key physical and chemical properties:
HCV-IN-7 hydrochloride has significant applications in both clinical and research settings:
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1